![molecular formula C33H31F2N3O2S B068523 2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one CAS No. 174072-26-5](/img/structure/B68523.png)

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one

Übersicht

Beschreibung

Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered attention due to their diverse range of chemical properties and potential applications in pharmaceuticals, materials science, and organic chemistry. The synthesis and analysis of such compounds involve complex organic reactions, detailed structural characterization, and an understanding of their interactions and properties.

Synthesis Analysis

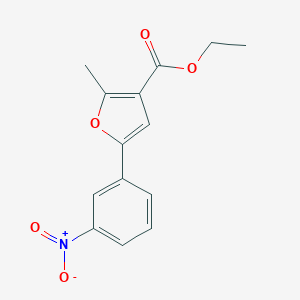

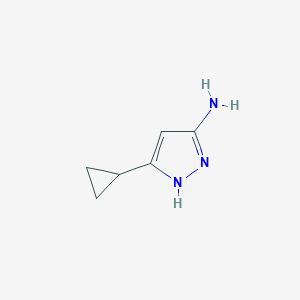

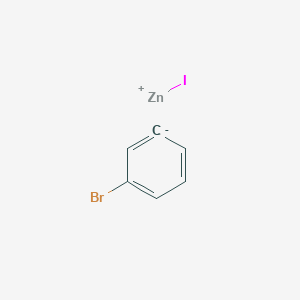

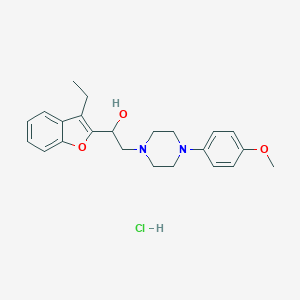

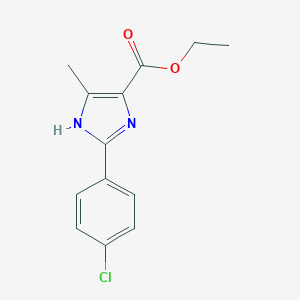

The synthesis of functionalized thieno[2,3-b]pyridines typically involves multicomponent condensation reactions. For instance, Dyachenko et al. (2019) developed an effective method for synthesizing these compounds by reacting aromatic and heteroaromatic aldehydes with cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019). This demonstrates the complex nature of synthesizing these molecules and the variety of starting materials that can be used.

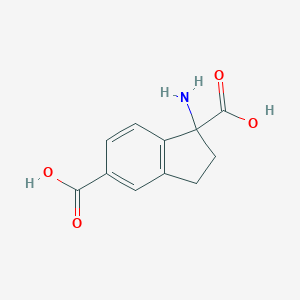

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridines is characterized using techniques such as X-ray crystallography. For example, the structural analysis of various synthesized thieno[2,3-b]pyridine derivatives revealed their intricate molecular configurations and interactions (Dyachenko et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-b]pyridines undergo various chemical reactions, leading to diverse derivatives with unique properties. Strah, Svete, & Stanovnik (1996) detailed transformations of pyran-2-ones into pyridine derivatives, highlighting the reactivity of the thieno[2,3-b]pyridine ring system (Strah, Svete, & Stanovnik, 1996).

Physical Properties Analysis

The physical properties of thieno[2,3-b]pyridine derivatives, such as solubility, thermal stability, and optical characteristics, are significant for their application in material science. Wang et al. (2008) synthesized a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s from a diamine monomer derived from a similar pyridine structure, exhibiting excellent thermal properties and optical transparency (Wang, Li, Gong, Ma, & Yang, 2008).

Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis and Molecular Structure

Thieno[2,3-b]pyridines have been synthesized through multicomponent condensation reactions, showcasing their structural versatility and potential applications in creating functionalized molecular frameworks. Such methodologies are essential in medicinal chemistry and material science for the development of compounds with specific properties (Dyachenko et al., 2019).

Fluorescence and Antitumor Studies

These compounds exhibit significant fluorescence properties, studied for potential antitumor applications. Their incorporation into lipid membranes and nanoliposome formulations suggests their utility in drug delivery and as part of therapeutic strategies against cancer (Carvalho et al., 2013).

Synthesis of Fused Pyrido and Pyrazolo Pyridines

Research on the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water without any catalyst presents a green chemistry approach to synthesizing heterocyclic compounds. Such methods are crucial for developing environmentally friendly synthetic routes in pharmaceutical research (Rahmati & Khalesi, 2012).

Advanced Material Applications

Thieno[2,3-b]pyridine derivatives have been explored for their potential in creating high-performance polymers. The synthesis of novel polyimides containing pyridine units indicates the relevance of thieno[2,3-b]pyridines in materials science, particularly in developing transparent, high-strength, and thermally stable polymers (Guan et al., 2015).

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31F2N3O2S/c1-20(2)30(39)26-19-38(18-24-27(34)10-7-11-28(24)35)33-29(31(26)40)25(17-37(3)16-21-8-5-4-6-9-21)32(41-33)22-12-14-23(36)15-13-22/h4-15,19-20H,16-18,36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJJHMUWWWXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)N)CN(C)CC4=CC=CC=C4)CC5=C(C=CC=C5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468261 | |

| Record name | 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one | |

CAS RN |

174072-26-5 | |

| Record name | 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)